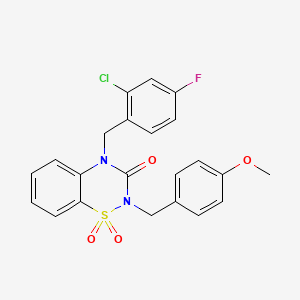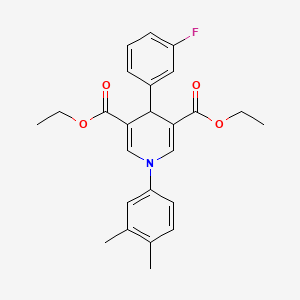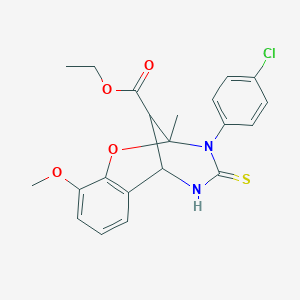![molecular formula C23H23ClN6 B11213670 4-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213670.png)
4-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the benzylpiperazine and chloromethylphenyl groups. Common reagents used in these reactions include various chlorinating agents, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolopyrimidines with different substituents. Examples include:
- 4-(4-methylpiperazin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-benzylpiperazin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity, selectivity, and potential therapeutic applications. Comparing its properties with similar compounds helps in understanding its distinct characteristics and potential advantages.
Eigenschaften
Molekularformel |
C23H23ClN6 |
|---|---|
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
4-(4-benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23ClN6/c1-17-7-8-19(13-21(17)24)30-23-20(14-27-30)22(25-16-26-23)29-11-9-28(10-12-29)15-18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3 |
InChI-Schlüssel |
JOMRKERZHWGBBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11213597.png)
![N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213602.png)
![1-(5-chloro-2-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213608.png)

![7-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11213623.png)
![6-(4-Chlorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11213633.png)


![2,4-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11213652.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11213661.png)
![7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11213667.png)

![N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B11213672.png)
